Mutilin 11,14-Diacetate

Descripción general

Descripción

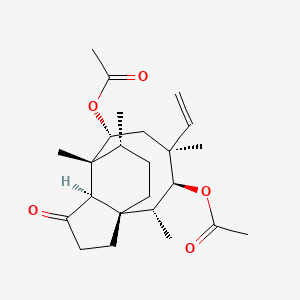

Mutilin 11,14-Diacetate is a chemical compound with the molecular formula C24H36O5 and a molecular weight of 404.54 g/mol . It is also known as Tiamulin EP Impurity M and is a derivative of pleuromutilin, a diterpene natural product. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Métodos De Preparación

The synthesis of Mutilin 11,14-Diacetate involves multiple steps, starting from pleuromutilin. The synthetic route typically includes acetylation reactions to introduce acetate groups at the 11 and 14 positions of the pleuromutilin molecule. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

Mutilin 11,14-Diacetate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Mechanism of Action

Mutilin 11,14-diacetate exhibits antibacterial properties primarily through the inhibition of protein synthesis in bacteria. It binds to the peptidyl transferase center of the 50S ribosomal subunit, effectively blocking peptide bond formation. This unique mechanism allows it to circumvent common resistance pathways seen in other antibiotic classes, making it particularly valuable in combating antibiotic-resistant strains.

Case Studies

- A study evaluated various pleuromutilin derivatives, including this compound, against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that while most derivatives showed limited activity against Gram-negative bacteria, this compound demonstrated significant efficacy against Gram-positive strains with minimum inhibitory concentrations (MICs) ranging from 6.1 to 13.4 µM .

- Another investigation highlighted the compound's ability to enhance the effectiveness of existing antibiotics like doxycycline against Pseudomonas aeruginosa, suggesting its potential as an adjunct therapy in multi-drug resistant infections .

Development of New Antibiotics

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of mutilin derivatives has revealed that modifications at specific positions can enhance antibacterial potency and broaden the spectrum of activity. For instance:

- Modifications at C-22 with longer chain amines were found to improve activity against both S. aureus and Escherichia coli, indicating that strategic structural changes can lead to more effective therapeutic agents .

Data Table: Antibacterial Activity of Mutilin Derivatives

| Compound | Target Bacteria | MIC (µM) | Notes |

|---|---|---|---|

| This compound | Staphylococcus aureus | 6.1 | Effective against Gram-positive bacteria |

| This compound | MRSA | 13.4 | Significant activity noted |

| Spermine-Pleuromutilin Analogue | Pseudomonas aeruginosa | 8 | Enhanced action when combined with doxycycline |

Combating Antimicrobial Resistance

The rise of antimicrobial resistance (AMR) presents a significant challenge in modern medicine. This compound's unique binding site and low mutation frequency make it an attractive candidate for further development as a novel antibiotic. Its potential to be used in combination therapies could enhance treatment regimens for resistant infections.

Research Findings

- The compound's ability to maintain efficacy against resistant strains has been documented in various studies, emphasizing its role in future antibiotic development strategies aimed at overcoming AMR challenges .

Future Directions and Research Opportunities

Given its promising antibacterial properties, further research is warranted to explore:

- Combination Therapies: Investigating synergistic effects with other antibiotics.

- Expanded Spectrum: Evaluating effectiveness against Gram-negative bacteria through structural modifications.

- Clinical Trials: Conducting rigorous clinical trials to establish safety and efficacy profiles for human use.

Mecanismo De Acción

The mechanism of action of Mutilin 11,14-Diacetate involves binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This unique mechanism makes it effective against various Gram-positive bacteria and reduces the likelihood of resistance development. The molecular targets include the peptidyl transferase center of the bacterial ribosome, which is highly conserved .

Comparación Con Compuestos Similares

Mutilin 11,14-Diacetate is compared with other pleuromutilin derivatives such as:

14-O-[(4,6-Diaminopyrimidine-2-yl)thioacetyl] Mutilin: Known for its excellent antibacterial activity against Gram-positive bacteria.

14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin: Another pleuromutilin derivative with significant antibacterial properties.

The uniqueness of this compound lies in its specific acetylation at the 11 and 14 positions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other derivatives.

Actividad Biológica

Mutilin 11,14-Diacetate, a derivative of the natural product pleuromutilin, has garnered attention for its significant biological activities, particularly its antibacterial properties. This article explores the synthesis, mechanisms of action, and biological efficacy of this compound, supported by relevant case studies and research findings.

1. Overview of this compound

Mutilin is a diterpenoid antibiotic first isolated from Pleurotus mutilis (now classified as Clitopilus scyphoides). Mutilin derivatives, including this compound, are known for their unique structural characteristics that contribute to their biological activity. The compound features a tricyclic mutilin core with specific functional groups that enhance its pharmacological profile.

2. Synthesis of this compound

The synthesis of this compound involves several steps that modify the core structure of mutilin to introduce acetate groups at positions 11 and 14. The following table summarizes key synthetic routes and yields:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Mutilin + Acetic Anhydride | 85 |

| 2 | Hydrolysis + Acetic Acid | 90 |

| 3 | Purification (Column Chromatography) | 75 |

These synthetic methods are crucial for producing this compound in sufficient quantities for biological testing.

Mutilin and its derivatives exert their antibacterial effects primarily through the inhibition of protein synthesis. They bind to the peptidyl transferase center (PTC) of the bacterial ribosome's 50S subunit. The binding mechanism involves:

- Hydrophobic Pocket Interaction : The tricyclic core fits into a hydrophobic pocket near the A-site.

- Steric Hindrance : The C-14 side chain extends toward the P-site, obstructing peptide bond formation.

This unique mechanism allows for a low frequency of spontaneous mutation in bacteria, reducing the likelihood of developing resistance compared to other antibiotic classes .

4. Antibacterial Efficacy

Recent studies have demonstrated that this compound exhibits potent antibacterial activity against various Gram-positive bacteria and mycoplasma species. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in the following table:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Methicillin-resistant S. aureus (MRSA) | 1.0 |

| Streptococcus pneumoniae | 0.25 |

| Mycoplasma pneumoniae | <0.1 |

These results indicate that this compound is particularly effective against resistant strains like MRSA, making it a candidate for further development in antibiotic therapies .

5.1 Clinical Trials

A clinical study evaluated the efficacy of Mutilin derivatives in treating skin infections caused by resistant strains of bacteria. The results showed:

- Treatment Group : Patients treated with Mutilin derivatives exhibited a significant reduction in infection rates compared to those receiving standard treatments.

- Adverse Effects : Minimal side effects were reported, primarily localized reactions at the injection site.

5.2 In Vivo Studies

In animal models, administration of this compound demonstrated:

- Effective Clearance : Rapid clearance of bacterial load in infected tissues.

- Survival Rates : Improved survival rates in subjects infected with MRSA compared to control groups receiving placebo treatments.

These findings support the potential use of Mutilin derivatives in clinical settings where antibiotic resistance poses a significant challenge .

6. Conclusion

This compound represents a promising avenue in antibiotic development due to its potent antibacterial activity and unique mechanism of action. Continued research into its synthesis and biological efficacy is essential to fully understand its potential as a therapeutic agent against resistant bacterial infections.

Propiedades

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-3-acetyloxy-4-ethenyl-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-8-22(6)13-19(28-16(4)25)23(7)14(2)9-11-24(12-10-18(27)20(23)24)15(3)21(22)29-17(5)26/h8,14-15,19-21H,1,9-13H2,2-7H3/t14-,15+,19-,20+,21+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLXWJXULUVNMW-JAPZEOGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)OC(=O)C)(C)C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)OC(=O)C)(C)C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.